molecular formula C22H23NO2S B11346765 2-(3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11346765
M. Wt: 365.5 g/mol
InChI Key: MWBADUWMZJZIJH-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-methylphenylamine and a thiophene-2-ylmethyl halide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Due to its aromatic and heterocyclic structure, the compound can be used in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE: Lacks the thiophene-2-ylmethyl group.

    2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-METHYLACETAMIDE: Lacks the thiophene ring.

Uniqueness

The presence of the thiophene-2-ylmethyl group in 2-(3,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE adds unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets and its utility in various applications.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO2S/c1-16-6-8-19(9-7-16)23(14-21-5-4-10-26-21)22(24)15-25-20-12-17(2)11-18(3)13-20/h4-13H,14-15H2,1-3H3

InChI Key

MWBADUWMZJZIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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